

Application Notes and Protocols for PF-00337210 in a Spheroid Sprouting Assay

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Compound of Interest

Compound Name: PF 00337210

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Introduction

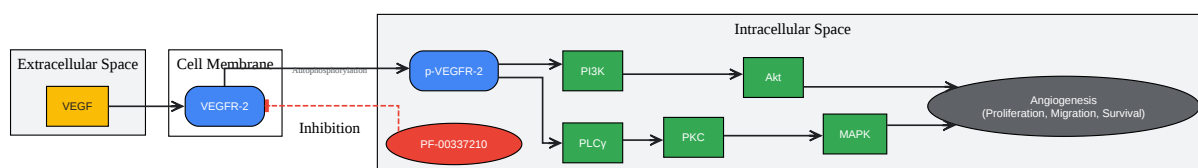
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a key driver of angiogenesis.[1][2][3] PF-00337210 is an orally available, ATP-competitive inhibitor of VEGFR-2 tyrosine kinase, demonstrating potential anti-angiogenic and antineoplastic activities.[4] By selectively binding to and inhibiting the phosphorylation of VEGFR-2, PF-00337210 can suppress endothelial cell migration, proliferation, and survival, ultimately leading to an inhibition of microvessel formation.[4]

The spheroid sprouting assay is a robust and widely used three-dimensional (3D) in vitro model that recapitulates key steps of angiogenesis, including the degradation of the extracellular matrix and the sprouting of endothelial cells to form capillary-like structures.[5][6][7] This model is particularly well-suited for evaluating the efficacy of anti-angiogenic compounds like PF-00337210. These application notes provide a detailed protocol for utilizing the spheroid sprouting assay to quantify the inhibitory effects of PF-00337210 on angiogenesis.

Mechanism of Action of PF-00337210

PF-00337210 is a highly potent and selective inhibitor of VEGFR-2.[8] In the process of angiogenesis, VEGF binds to VEGFR-2 on the surface of endothelial cells, triggering the

dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLC γ -PKC-MAPK and PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, survival, and permeability. PF-00337210 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain. This prevents the transfer of phosphate groups from ATP to the tyrosine residues, thereby blocking the activation of the receptor and inhibiting all subsequent downstream signaling events that lead to angiogenesis.



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VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.

Experimental Protocols

Materials and Reagents

Item	Supplier	Catalog Number
Human Umbilical Vein Endothelial Cells (HUVECs)	Lonza	C2519A
Endothelial Cell Growth Medium-2 (EGM-2)	Lonza	CC-3162
Trypsin-EDTA (0.25%)	Thermo Fisher Scientific	25200056
Phosphate-Buffered Saline (PBS)	Thermo Fisher Scientific	10010023
Methylcellulose (4000 cP)	MilliporeSigma	M0512
Collagen Type I, Rat Tail	Corning	354236
10x M199 Medium	Thermo Fisher Scientific	11150059
Sodium Hydroxide (NaOH), 1N	MilliporeSigma	S2770
Fetal Bovine Serum (FBS)	Thermo Fisher Scientific	26140079
VEGF-A (human recombinant)	R&D Systems	293-VE
PF-00337210	Selleck Chemicals	S1047
Dimethyl Sulfoxide (DMSO)	MilliporeSigma	D2650
Paraformaldehyde (16%)	Electron Microscopy Sciences	15710
96-well U-bottom, ultra-low attachment plates	Corning	7007
24-well tissue culture plates	Corning	3524

Protocol for Spheroid Sprouting Assay

This protocol is adapted from established methods for spheroid-based angiogenesis assays.[\[5\]](#)
[\[6\]](#)

1. Cell Culture and Spheroid Formation (Day 1)

- Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C and 5% CO₂.

- Prepare a 1.2% (w/v) stock solution of methylcellulose in EGM-2 medium.
- Harvest sub-confluent HUVECs using Trypsin-EDTA and resuspend in EGM-2 to a concentration of 2.5×10^4 cells/mL.
- Mix the cell suspension with the methylcellulose stock solution at a 4:1 ratio (v/v) to achieve a final concentration of 2×10^4 cells/mL in 0.24% methylcellulose.
- Dispense 100 μ L of this cell suspension into each well of a 96-well U-bottom, ultra-low attachment plate. This will result in spheroids containing approximately 2000 cells each.
- Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate for 24 hours to allow for the formation of single, compact spheroids.

2. Embedding Spheroids in Collagen Gel (Day 2)

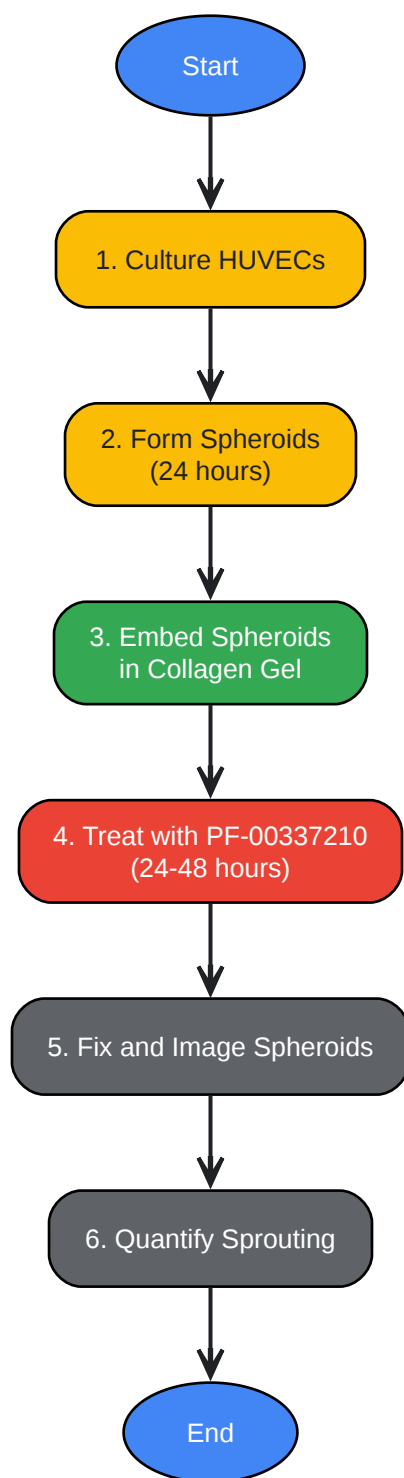
- On ice, prepare the collagen gel solution. For 1 mL of gel, mix:
 - 800 μ L of Collagen Type I
 - 100 μ L of 10x M199 Medium
 - Neutralize the solution by adding 1N NaOH dropwise until the color changes from yellow to a light pink/orange. Keep the solution on ice to prevent premature polymerization.
- Carefully collect the spheroids from the 96-well plate and pool them in a microcentrifuge tube. Allow the spheroids to settle by gravity or centrifuge at 100 x g for 2 minutes.
- Gently aspirate the supernatant and resuspend the spheroid pellet in the neutralized collagen solution at a density of approximately 50-100 spheroids per mL.
- Pipette 300 μ L of the spheroid-collagen suspension into each well of a pre-warmed 24-well tissue culture plate.
- Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize.

3. Treatment with PF-00337210 (Day 2)

- Prepare a stock solution of PF-00337210 in DMSO. Further dilute the stock solution in EGM-2 medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Prepare control wells containing EGM-2 with vehicle (DMSO) and a positive control with a pro-angiogenic stimulus such as VEGF-A (e.g., 25 ng/mL).
- Gently add 500 μ L of the medium containing the appropriate concentration of PF-00337210 or controls on top of the polymerized collagen gel.
- Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

4. Data Acquisition and Analysis (Day 3-4)

- After the incubation period, carefully aspirate the medium and fix the gels with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
- Wash the gels gently with PBS.
- Acquire images of at least 10 randomly selected spheroids per well using an inverted microscope with a digital camera.
- Quantify the angiogenic response by measuring the number of sprouts per spheroid and the cumulative sprout length per spheroid using image analysis software such as ImageJ.



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Experimental workflow for the spheroid sprouting assay.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data illustrating the dose-dependent inhibitory effect of PF-00337210 on VEGF-A-induced spheroid sprouting. The expected results are based on the known mechanism of action of VEGFR-2 inhibitors. A similar inhibitory profile has been observed with other multi-kinase inhibitors that target VEGFR-2, such as sunitinib.[9]

Treatment Group	Concentration	Average Number of Sprouts per Spheroid (\pm SD)	Average Cumulative Sprout Length per Spheroid ($\mu\text{m} \pm$ SD)	% Inhibition of Sprout Length
Vehicle Control	0.1% DMSO	2.5 ± 0.8	150 ± 45	-
VEGF-A	25 ng/mL	15.2 ± 2.1	1250 ± 180	0%
PF-00337210 + VEGF-A	1 nM	12.8 ± 1.9	1025 ± 150	18%
PF-00337210 + VEGF-A	10 nM	8.1 ± 1.5	650 ± 110	48%
PF-00337210 + VEGF-A	100 nM	4.2 ± 1.1	280 ± 70	77.6%
PF-00337210 + VEGF-A	1 μM	2.8 ± 0.9	160 ± 50	87.2%

Conclusion

The spheroid sprouting assay provides a physiologically relevant 3D model to assess the anti-angiogenic properties of compounds like PF-00337210. By following the detailed protocol and quantifying key parameters of angiogenesis, researchers can effectively determine the potency and efficacy of VEGFR-2 inhibitors in a preclinical setting. The data generated from this assay is crucial for understanding the mechanism of action and for guiding the further development of novel anti-cancer therapies.

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